molecular formula C18H20FN3O2S B2868401 N1-(4-fluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946200-75-5

N1-(4-fluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2868401
CAS RN: 946200-75-5
M. Wt: 361.44
InChI Key: UYYXPVNVISHJDS-UHFFFAOYSA-N
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Description

N1-(4-fluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of cancer.

Scientific Research Applications

Electrochromic Properties and Conducting Polymers

A copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene was synthesized to enhance electrochromic properties of conducting polymers. This copolymer exhibits a range of colors (purple, red, light gray, green, and blue) under different states, showing potential for electrochromic device applications with high contrast and swift switching times (Türkarslan et al., 2007).

Molecular Docking and Drug Metabolism

The metabolism of LY654322, a compound structurally related to the queried chemical, was studied for its transformation into an unusual diimidazopyridine metabolite. This research sheds light on the metabolic pathways and potential pharmacological properties of similar compounds (Borel et al., 2011).

Glycolic Acid Oxidase Inhibition

A study on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, including molecules structurally similar to the queried compound, demonstrated significant inhibition of glycolic acid oxidase. This inhibition suggests potential applications in treating conditions like Primary Hyperoxaluria (Rooney et al., 1983).

Orexin-1 Receptor Mechanisms in Binge Eating

Research involving compounds with structural similarities to the queried chemical has shown that Orexin-1 receptor antagonism can significantly reduce compulsive food intake in a model of binge eating. This suggests potential therapeutic applications for eating disorders (Piccoli et al., 2012).

Anticancer Agents and Topoisomerase IIα Inhibition

Pyrazole derivatives, related to the chemical of interest, have been synthesized and evaluated for their cytotoxicity and HuTopoIIα inhibitory activity, showing potential as anticancer agents. This research indicates the role of these compounds in cancer treatment strategies (Alam et al., 2016).

Solvent-Sensitive Charge-Transfer and Fluorescent Properties

A thiazole-conjugated pyridinium complex demonstrates solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties, hinting at applications in sensing and imaging technologies (Li et al., 2009).

properties

IUPAC Name

N'-(4-fluorophenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S/c19-14-3-5-15(6-4-14)21-18(24)17(23)20-11-16(13-7-10-25-12-13)22-8-1-2-9-22/h3-7,10,12,16H,1-2,8-9,11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYXPVNVISHJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

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